REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[C:4]([O:13]C)[C:3]=1[F:15].[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[C:4]([OH:13])[C:3]=1[F:15] |f:1.2.3.4|
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Name
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7-chloro-6-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one
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Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C2CCCC(C2=C1)=O)OC)F
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate (50 mL×3)
|
Type
|
WASH
|
Details
|
The collected organic layers were then washed with saturated sodium bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude residue, which
|
Type
|
WASH
|
Details
|
was washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C2CCCC(C2=C1)=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |